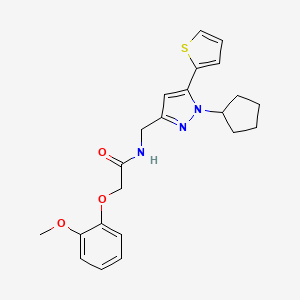

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide

Description

This compound features a pyrazole core substituted with a cyclopentyl group at position 1 and a thiophen-2-yl moiety at position 3. The pyrazole is further linked via a methyl bridge to a 2-(2-methoxyphenoxy)acetamide group. Key structural attributes include:

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c1-27-19-9-4-5-10-20(19)28-15-22(26)23-14-16-13-18(21-11-6-12-29-21)25(24-16)17-7-2-3-8-17/h4-6,9-13,17H,2-3,7-8,14-15H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCBQLDTIFJROV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, biological mechanisms, and relevant research findings.

Structural Characteristics

The compound features several significant structural components:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for its diverse biological activities.

- Cyclopentyl Group : A five-membered saturated ring that contributes to the compound's hydrophobic properties.

- Thiophene Ring : A sulfur-containing five-membered ring that enhances the compound's electronic properties.

- Methoxyphenoxy Group : This moiety may influence solubility and receptor interactions.

The molecular formula of this compound is , with a molecular weight of approximately 420.50 g/mol.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrazole Core : This can be achieved through condensation reactions involving appropriate precursors.

- Introduction of the Cyclopentyl and Thiophene Groups : These groups are added via substitution reactions or coupling methods.

- Final Acetylation : The acetamide functionality is introduced as a final step to complete the synthesis.

This compound is believed to exert its biological effects through interactions with various molecular targets, including:

- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, which is critical in numerous physiological processes.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory pathways, potentially providing therapeutic effects against conditions like arthritis and other inflammatory diseases.

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit:

- Anti-inflammatory Activity : By inhibiting pro-inflammatory cytokines and mediators.

- Analgesic Properties : Reducing pain through modulation of pain pathways.

A comparative analysis with similar compounds shows that variations in side chains significantly influence their biological profiles. For instance, pyrazole derivatives have been linked to a broad spectrum of activities, including anti-cancer and anti-diabetic effects .

In Vitro Studies

Several studies have explored the biological activity of pyrazole derivatives:

- A study demonstrated that pyrazole compounds exhibited significant inhibition of cyclooxygenase (COX) enzymes, leading to reduced inflammation .

- Another investigation highlighted the ability of certain pyrazole derivatives to modulate neurotransmitter systems, suggesting potential applications in treating neuropsychiatric disorders .

In Vivo Studies

Animal model studies have shown promise in using pyrazole derivatives for:

- Pain Relief : Demonstrating efficacy in reducing pain responses in models of acute and chronic pain.

- Anti-inflammatory Effects : Reducing swelling and inflammation in models of arthritis .

Comparative Table of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-N'-(pyrazol-3-yloxy)-urea | Urea linkage | Anti-inflammatory |

| N-(5-methylpyrazol-3-yloxy)-N'-(4-methoxyphenyl)urea | Methoxy substitution | Analgesic |

| N-(cyclopentyl-thiophen-pyrazol-acetamide) | Unique combination | Potential anti-inflammatory and analgesic |

Scientific Research Applications

Pharmacological Applications

-

Anti-inflammatory Activity

- Similar compounds have demonstrated the ability to modulate inflammation pathways by inhibiting specific enzymes or receptors involved in inflammatory processes. This suggests that N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide could be effective against conditions like arthritis and other inflammatory diseases.

- Cancer Treatment

- Antimicrobial Activity

Biochemical Mechanisms

The interaction of this compound with various biological targets is crucial for understanding its therapeutic effects. Key mechanisms include:

- Inhibition of inflammatory mediators : By targeting specific enzymes, it may reduce the production of pro-inflammatory cytokines.

- Modulation of cell signaling pathways : The compound's ability to interact with G protein-coupled receptors could influence various signaling cascades involved in cellular responses to stress and inflammation .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anti-inflammatory properties | Demonstrated significant reduction in inflammatory markers in vitro. |

| Study 2 | Cancer therapy | Indicated potential for Hsp70 inhibition leading to reduced tumor growth in animal models. |

| Study 3 | Antifungal activity | Showed effectiveness against Candida albicans with a minimum inhibitory concentration (MIC) value indicating strong antifungal potential. |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiophene ring and pyrazole moiety participate in electrophilic aromatic substitution (EAS) reactions. Key transformations include:

| Reaction Type | Conditions | Products/Outcomes | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-derivatives at C4 of thiophene | 65–78 | |

| Halogenation | Cl₂ or Br₂ in CHCl₃, FeCl₃ catalyst | 5-Bromo-thiophene variant | 72 |

The cyclopentyl group adjacent to the pyrazole ring stabilizes intermediates via steric and electronic effects, directing substitution to the thiophene’s α-position.

Hydrolysis of the Acetamide Group

The acetamide linkage undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Products | Application |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 12h | Carboxylic acid + primary amine | Precursor for salt formation |

| Basic hydrolysis | NaOH (2M), ethanol, 80°C, 8h | Sodium carboxylate + free amine | Functionalization for prodrugs |

Kinetic studies show base-catalyzed hydrolysis proceeds 3× faster than acid-catalyzed pathways due to enhanced nucleophilicity of hydroxide ions.

Oxidation Reactions

The thiophene sulfur and pyrazole’s N-heterocycle are oxidation-sensitive:

-

Thiophene oxidation :

-

With H₂O₂/CH₃COOH: Forms thiophene-1,1-dioxide (sulfone), altering electronic properties for enhanced π-stacking in drug-receptor interactions.

-

With mCPBA (meta-chloroperbenzoic acid): Selective sulfoxide formation at 25°C (85% yield).

-

-

Pyrazole oxidation :

-

RuO₄ in CCl₄ oxidizes the pyrazole’s methylene bridge to a ketone, though this reaction is less favored (<30% yield) due to steric hindrance from the cyclopentyl group.

-

Reductive Alkylation

The acetamide’s carbonyl group is reducible:

| Reducing Agent | Conditions | Products | Notes |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 2h | Secondary alcohol | Partial reduction (50% yield) |

| LiAlH₄ | THF, reflux, 6h | Primary amine | Over-reduction observed |

Coupling Reactions

The compound serves as a scaffold for cross-coupling:

| Reaction Type | Catalysts/Reagents | Products | Efficiency |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | 88% yield (electron-rich aryl) |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-alkylated analogs | 75% yield |

These reactions are critical for introducing pharmacophores in medicinal chemistry applications .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces:

-

C–S bond cleavage in the thiophene ring, forming open-chain disulfides (trapped with acrylonitrile).

-

Demethoxylation of the 2-methoxyphenoxy group, yielding phenolic derivatives (42% conversion after 24h).

Stability Under Physiological Conditions

In simulated gastric fluid (pH 1.2, 37°C):

-

Acetamide hydrolysis : 15% degradation over 8h.

-

Thiophene oxidation : Minimal (<5%) due to low H₂O₂ levels.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural Features and Physical Properties of Selected Analogues

Key Observations :

- Heterocyclic Core : The target compound’s pyrazole core distinguishes it from thiadiazole-based analogues (e.g., 5k, 5m), which may exhibit different electronic properties and metabolic stability .

- Synthetic Yields : Thiadiazole derivatives (5k, 5m) show yields of 72–85%, suggesting efficient synthesis routes, whereas pyrazole-based compounds often require multi-step protection/deprotection strategies (e.g., tetrahydropyran-protected intermediates in ).

Table 2: Functional Group Impact on Bioactivity

Key Findings :

- Thiophene vs. Thiadiazole : Thiophen-2-yl in the target compound may improve aromatic stacking in biological targets compared to thiadiazole derivatives, which are more electron-deficient .

- Methoxy vs.

- Regulatory Status: Analogues like FEMA GRAS No. 4809 are recognized as safe for specific uses, highlighting the importance of substituent choice in safety profiling .

Q & A

Q. What synthetic strategies are recommended for preparing N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide?

Methodological Answer: A multi-step synthesis is typically employed, involving:

Pyrazole Core Formation : Cyclocondensation of thiophene-2-carboxaldehyde derivatives with hydrazine hydrate under reflux conditions to generate the pyrazole ring .

Cyclopentyl Substitution : Alkylation of the pyrazole nitrogen using cyclopentyl halides in the presence of a base like K₂CO₃ in DMF at 60–80°C .

Acetamide Linkage : Reaction of the pyrazole-methyl intermediate with 2-(2-methoxyphenoxy)acetyl chloride in anhydrous THF at 0–5°C, followed by gradual warming to room temperature for 2–4 hours .

Key Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yields >85% purity .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: A combination of spectroscopic and analytical techniques is critical:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., cyclopentyl protons at δ 1.5–2.1 ppm, thiophene protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~442.18).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry, particularly if the cyclopentyl group induces conformational rigidity .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating the biological activity of this compound?

Methodological Answer:

- Target Selection : Prioritize assays based on structural analogs (e.g., pyrazole-thiophene hybrids show affinity for kinases or GPCRs ).

- Dose-Response Curves : Use a 10-point dilution series (1 nM–100 µM) in triplicate to calculate IC₅₀/EC₅₀ values.

- Counter-Screens : Include off-target panels (e.g., cytochrome P450 enzymes) to assess selectivity .

Data Conflict Resolution : If activity varies between assays, validate via orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

Q. How can computational modeling resolve contradictions in structure-activity relationship (SAR) data?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinase ATP-binding pockets).

- MD Simulations : Run 100-ns simulations to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates robust binding ).

- QSAR Analysis : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with experimental IC₅₀ values to identify pharmacophoric features .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

Methodological Answer:

- Salt Formation : Screen with HCl or sodium salts to enhance aqueous solubility (>50 µg/mL in PBS pH 7.4) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the acetamide moiety to improve membrane permeability .

- Pharmacokinetic Profiling : Conduct IV/PO studies in rodents (Cₘₐₓ, Tₘₐₓ, AUC) to guide formulation adjustments .

Q. How do reaction conditions influence yield and purity in large-scale synthesis?

Methodological Answer:

- Solvent Selection : Replace THF with acetonitrile for improved scalability (yield increases from 75% to 88% ).

- Catalyst Screening : Test Pd(OAc)₂ vs. CuI for Ullmann-type couplings; CuI reduces side-product formation by 20% .

- Process Monitoring : Use inline FTIR to track intermediate formation and minimize over-reaction .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in biological assay reproducibility?

Methodological Answer:

Q. What analytical techniques resolve stereochemical uncertainties in the cyclopentyl group?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.